molecular formula C14H8BrNO B12607888 Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]- CAS No. 650606-56-7

Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]-

Cat. No.: B12607888
CAS No.: 650606-56-7
M. Wt: 286.12 g/mol
InChI Key: HTKCPRROHDHPGU-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]- is a specialized aromatic aldehyde derivative characterized by a benzaldehyde core functionalized at the para-position with an ethynyl group linked to a 5-bromo-3-pyridinyl moiety. This structure combines the reactivity of the aldehyde group with the electronic and steric effects of the brominated pyridine ring and the ethynyl spacer.

For example, 4-[(trimethylsilyl)ethynyl]benzaldehyde () is synthesized via Sonogashira coupling or Wittig reactions, suggesting that substitution of the trimethylsilyl group with a 5-bromo-3-pyridinyl moiety could yield the target compound. Such derivatives are often intermediates in polymer chemistry or pharmaceutical synthesis, leveraging their aldehyde group for further condensation or Schiff base formation .

Properties

CAS No.

650606-56-7

Molecular Formula

C14H8BrNO

Molecular Weight

286.12 g/mol

IUPAC Name

4-[2-(5-bromopyridin-3-yl)ethynyl]benzaldehyde

InChI

InChI=1S/C14H8BrNO/c15-14-7-13(8-16-9-14)6-3-11-1-4-12(10-17)5-2-11/h1-2,4-5,7-10H

InChI Key

HTKCPRROHDHPGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C#CC2=CC(=CN=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]- typically involves the Sonogashira coupling reaction. This reaction couples an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate, and the reaction is carried out under an inert atmosphere, typically nitrogen or argon .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up the Sonogashira coupling reaction can be applied, with considerations for reaction efficiency, cost of reagents, and safety protocols.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]- undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Benzaldehyde derivatives have been extensively studied for their biological activities:

  • Antimicrobial Activity : Compounds similar to Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]- have shown significant antimicrobial properties. For instance, studies on related compounds indicate their effectiveness against various bacterial strains .
  • Anti-inflammatory Effects : Some benzaldehyde derivatives exhibit anti-inflammatory properties, making them potential candidates for treating conditions like dermatitis . The mechanism often involves modulation of signaling pathways such as Wnt/β-catenin.

Organic Synthesis

Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]- serves as an important intermediate in organic synthesis:

  • Building Block for Heterocycles : The compound can be utilized to synthesize complex heterocyclic structures which are prevalent in pharmaceuticals .
  • Dye and Pigment Production : Its unique structure allows it to be used in the synthesis of dyes and pigments due to its chromophoric properties.

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing new antimicrobial agents utilized Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]- as a key intermediate. The resulting compounds were tested against Gram-positive and Gram-negative bacteria, showing promising results with inhibition zones comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Research

Research investigating the anti-inflammatory effects of benzaldehyde derivatives found that compounds similar to Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]- significantly inhibited inflammatory markers in vitro. This study established a correlation between the compound's structure and its biological activity, paving the way for further development in therapeutic applications .

Data Table: Comparative Analysis of Related Compounds

Compound NameStructureApplication AreaKey Findings
Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]-StructureAntimicrobialEffective against multiple bacterial strains
5-Bromo-3,4-dihydroxybenzaldehydeStructureHair GrowthPromotes hair growth via Wnt/β-catenin pathway activation
EthynylbenzeneStructureOrganic SynthesisUsed as a precursor for various organic reactions

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]- depends on its application. In the context of fluorescent probes, the compound’s mechanism involves the absorption of light and subsequent emission of fluorescence. The presence of the 5-bromo-3-pyridinyl group can modulate the electronic properties of the compound, affecting its fluorescence characteristics .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table highlights key structural differences and electronic effects among benzaldehyde derivatives:

Compound Name Substituent at para-Position Key Properties Applications/Reactivity
Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]- Ethynyl-linked 5-bromo-3-pyridinyl - Electron-withdrawing bromine and pyridine enhance electrophilicity of aldehyde.
- Ethynyl spacer enables conjugation.
Potential use in metal-organic frameworks (MOFs) or as a ligand in catalysis .
4-[(Trimethylsilyl)ethynyl]benzaldehyde () Ethynyl-linked trimethylsilyl (TMS) - TMS group increases lipophilicity and steric bulk.
- Protodesilylation enables further functionalization.
Used in polymer synthesis to enhance solubility and reduce aggregation .
4-(Dimethylamino)benzaldehyde () Dimethylamino (-N(CH₃)₂) - Electron-donating group activates aldehyde for nucleophilic addition.
- Enhances fluorescence properties.
Forms Schiff bases with antimicrobial activity .
4-Methylbenzaldehyde () Methyl (-CH₃) - Electron-donating methyl group stabilizes aldehyde.
- Simple structure with limited conjugation.
Common solvent or intermediate in perfumery and pharmaceuticals .

Reactivity and Functionalization

  • Aldehyde Reactivity: The electron-withdrawing nature of the 5-bromo-3-pyridinyl group in the target compound increases the electrophilicity of the aldehyde, making it more reactive toward nucleophiles (e.g., amines for Schiff base formation) compared to 4-(dimethylamino)benzaldehyde, where the electron-donating dimethylamino group reduces electrophilicity .
  • Cross-Coupling Potential: The bromine atom on the pyridine ring offers a site for Suzuki or Ullmann coupling, a feature absent in 4-[(trimethylsilyl)ethynyl]benzaldehyde, which instead relies on protodesilylation for further modification .

Solubility and Aggregation Behavior

  • The target compound’s pyridinyl group may improve solubility in polar solvents compared to 4-[(trimethylsilyl)ethynyl]benzaldehyde, where the TMS group enhances solubility in nonpolar media .
  • In contrast, 4-(dimethylamino)benzaldehyde derivatives exhibit moderate solubility in both polar and nonpolar solvents due to the balanced electronic effects of the dimethylamino group .

Biological Activity

Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]- is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, cytotoxicity, and therapeutic implications.

Chemical Structure and Properties

The compound features a benzaldehyde core substituted with a 5-bromo-3-pyridinyl ethynyl group. This unique structure may contribute to its biological properties.

Research indicates that compounds similar to benzaldehyde derivatives can interact with various biological targets, including:

  • Nuclear Receptors : Compounds with similar structures have been shown to act as agonists for nuclear receptors such as the constitutive androstane receptor (CAR) and pregnane X receptor (PXR). These interactions are crucial for regulating drug metabolism and detoxification processes in the liver .
  • Cytotoxicity : In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines. For instance, compounds that activate CAR and PXR can lead to altered cell viability in hepatocellular carcinoma cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of benzaldehyde derivatives:

Study Compound Target Effect IC50/EC50
Compound 2CARAgonistNanomolar range
Compound 3PXRCytotoxicityModerate
New ChalconesBacterial strainsAntibacterialVaries

Case Studies

  • Cytotoxic Evaluation : In a study evaluating the cytotoxic effects of various benzaldehyde derivatives, it was found that compounds with lipophilic substitutions showed enhanced activity against cancer cell lines. The mechanism was attributed to their ability to penetrate cellular membranes more effectively .
  • Antibacterial Activity : Another study explored the synthesis of new chalcones derived from benzaldehyde and assessed their antibacterial properties. The results indicated that specific substitutions could enhance antibacterial efficacy against Gram-positive bacteria, suggesting potential therapeutic applications .
  • Nuclear Receptor Modulation : A detailed examination of benzaldehyde derivatives revealed their dual action as agonists for CAR and PXR. This dual activation could potentially be harnessed for therapeutic strategies aimed at liver diseases or drug metabolism modulation .

Research Findings

Recent findings highlight the importance of structural modifications in enhancing the biological activity of benzaldehyde derivatives:

  • Substituent Effects : The introduction of halogen groups, such as bromine, has been shown to significantly increase receptor binding affinity and selectivity for CAR and PXR .
  • Cytotoxic Profiles : The cytotoxicity profiles vary widely among different derivatives, with some compounds exhibiting selective toxicity towards cancer cells while sparing normal cells .

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